molecular formula C19H25N3O2S B267500 N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

Numéro de catalogue B267500
Poids moléculaire: 359.5 g/mol
Clé InChI: XDJSXSHWHCJTFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide (PCT-001) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. PCT-001 has been synthesized and evaluated for its potential use in various scientific research applications.

Mécanisme D'action

The mechanism of action of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide for use in lab experiments is its high purity and yield. This makes it suitable for use in a wide range of assays and experiments. However, one limitation of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.

Orientations Futures

There are several potential future directions for the use of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide in scientific research. One area of interest is in the development of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide analogs with improved solubility and bioavailability. Another potential direction is in the use of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide in combination with other anticancer agents to improve therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide and its potential applications in other areas of research, such as inflammation and infectious diseases.
Conclusion:
In conclusion, N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide is a novel compound with potential therapeutic applications in the field of cancer research. Its high purity and yield make it suitable for use in a wide range of scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

Méthodes De Synthèse

The synthesis of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with cyclohexanecarboxylic acid. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide. The synthesis of N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide has been evaluated for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

Propriétés

Nom du produit

N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}cyclohexanecarboxamide

Formule moléculaire

C19H25N3O2S

Poids moléculaire

359.5 g/mol

Nom IUPAC

N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O2S/c23-17(14-6-2-1-3-7-14)21-19(25)20-16-10-8-15(9-11-16)18(24)22-12-4-5-13-22/h8-11,14H,1-7,12-13H2,(H2,20,21,23,25)

Clé InChI

XDJSXSHWHCJTFN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

SMILES canonique

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.